Home > Products > Building Blocks P4631 > 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride - 210538-68-4

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Catalog Number: EVT-1628473
CAS Number: 210538-68-4
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidines (IX)

  • Compound Description: This series of compounds explored variations in the 6-position substituent with benzyl and pyridylmethyl groups. [] These compounds were investigated for their antimalarial and antibacterial properties. [] Some exhibited potent activity against Plasmodium berghei in mice, demonstrating greater potency than quinine hydrochloride. [] Several compounds also displayed in vitro activity against various bacterial strains, including Streptococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes. []

7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine (7a-7t)

  • Compound Description: This series explored variations in the N-phenyl substituent of the thieno[2,3-d]pyrimidine scaffold. [] The compounds were synthesized from 7-(phenylsulfonyl)-4-(chloro)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidine. [] Many compounds in this series demonstrated significant antibacterial and antifungal activities. []
  • Compound Description: This collection of compounds showcases a variety of fused thieno[2,3-d]pyrimidines, exploring diverse ring systems and substitutions. [] These compounds were synthesized by cyclizing fused 2-aminothiophenene-3-carbonitriles. [] Several compounds displayed strong inhibitory effects against various bacterial strains, including Streptococcus faecalis, Staphylococcus aureus, Streptococcus faecium, Lactobacillus casei, and Pediococcus cerevisiae. [] Additionally, three compounds exhibited antimalarial activity against Plasmodium berghei in mice and P. falciparum in vitro. []

2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

  • Compound Description: This compound served as a central structure for developing di- and trimethoxyaralkyl substituted analogs. [] It is synthesized from 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. []

2,4-Diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

  • Compound Description: This compound is a potent inhibitor of dihydrofolate reductase (DHFR) from Pneumocystis carinii, Toxoplasma gondii, and rat liver, demonstrating selectivity for the T. gondii enzyme. [] It was synthesized by alkylating 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with the appropriate aralkyl bromide. []

2,6-disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives

  • Compound Description: This series explored various substituents at the 2- and 6- positions of the tetrahydropyrido[4,3-d]pyrimidine scaffold. [] The synthesis involved a multistep process using benzylamine or α-aminopyridine and methyl acrylate as starting materials. [] Some of these compounds demonstrated analgesic and anti-inflammatory effects. []

Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate

  • Compound Description: This compound, with its confirmed crystal structure, demonstrates the planar nature of the fused thieno[2,3-d]pyrimidine ring system. []

6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate

  • Compound Description: This compound, with its determined crystal structure, reveals the specific dihedral angles between the pyrimidine ring and its substituents. []

2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinyl substituted diaryl urea derivatives

  • Compound Description: This series explored the incorporation of a diaryl urea moiety onto the 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. [] These compounds exhibited potent cytotoxicity against Bel-7402 and A549 cancer cell lines, with some showing superior activity compared to sorafenib. []

4-Amino-2-bromo-6-methyl-5,6,7,8-tetrahydropyrido[2,3-d]-pyrimidine

  • Compound Description: This compound's crystal structure confirmed the bromine atom's position on the pyrimidine ring. []
  • Compound Description: This series investigated tetrahydropyrido[4,3-d]pyrimidines with various substitutions as potential HIV-1 NNRTIs. [] Compound 10c, the most potent inhibitor, demonstrated broad-spectrum antiviral activity and improved resistance profiles compared to efavirenz and etravirine. [] It exhibited desirable physicochemical properties, metabolic stability, lower cytochrome P450 inhibition, and reduced hERG blockade liability. [] In vivo studies in rats revealed excellent safety properties without toxicity or organ damage. []

5,6,7,8-tetrahydropyrido[3,4-d] pyrimidine compound with bioactivity

  • Compound Description: This series explored substituent variations on the 5,6,7,8-tetrahydropyrido[3,4-d] pyrimidine scaffold, specifically at the 2- and 6- positions. [] The synthesized compounds exhibited inhibitory effects on breast cancer cells (MCF-7). []

2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine

  • Compound Description: This compound, synthesized from 2-amino-6-methyluracil, highlights the feasibility of introducing a hydroxymethyl group at the 6-position of the tetrahydropyrido[3,2-d]pyrimidine scaffold. []

N-Aryl‑5,6,7,8‑tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amines

  • Compound Description: This series of compounds was synthesized using a microwave-enhanced method and evaluated for their cytotoxic effects. [] Several compounds exhibited promising activity against human pulmonary carcinoma (A549), murine BALB/c spontaneous colon adenocarcinoma (CT26), and human hepatocellular liver carcinoma (HepG2) cell lines. []
  • Compound Description: This series focuses on 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as potential inhibitors of mTOR and PI3K, key enzymes involved in cell growth and survival. []

2-Amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols

  • Compound Description: This series investigates the synthesis of 2-Amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols from readily available starting materials, ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates and guanidine hydrochloride. []

2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8- carboxylates (7a-j)

  • Compound Description: This series of compounds explores the synthesis and reactivity of 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8- carboxylates, highlighting the potential of these compounds as building blocks for more complex structures. []

Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivatives as anticancer agents

  • Compound Description: This series was designed based on the pharmacophore of ONC201, a small molecule anticancer agent. [] These compounds demonstrated potent anticancer activity by inhibiting AKT and ERK phosphorylation, inducing Foxo3a dephosphorylation, and promoting TRAIL and ATF4 expression in PC-3 cells. [] SAR studies revealed that modifications of the core structure significantly impact cellular activities, leading to compounds with over 100 times greater potency than ONC201. []

Tetrahydropyrido[4,3-d]pyrimidine derivatives as smoothened antagonists

  • Compound Description: This series investigated novel tetrahydropyrido[4,3-d]pyrimidine derivatives as smoothened (Smo) antagonists for treating medulloblastoma and other hedgehog (Hh) pathway-related malignancies. [] Compound 24 exhibited superior potency compared to vismodegib, the first FDA-approved Smo inhibitor, demonstrating three times greater potency in the NIH3T3-GRE-Luc reporter gene assay. [] It exhibited improved physicochemical properties, leading to favorable PK profiles in rats and beagle dogs. [] Notably, compound 24 displayed a good safety profile in vitro and significant tumor regression in a mouse xenograft model. []

Tetrahydropyrido[4,3-d]pyrimidine amides as TGR5 agonists

  • Compound Description: This series, derived from high-throughput screening (HTS), explores tetrahydropyrido[4,3-d]pyrimidine amides as potent and orally bioavailable TGR5 agonists for treating diabetes and metabolic syndrome. [] Compound 16 demonstrated acceptable potency and pharmacokinetic properties, enabling in vivo assessment in dogs. [] Calibration studies revealed a correlation between potency in human in vitro assays, an ex vivo human whole blood assay, and the dog model, suggesting the potential for translating preclinical findings to humans. []
  • Compound Description: This series investigates tetrahydropyrido[4,3-d]pyrimidine derivatives as potential heat shock protein 90 (HSP90) inhibitors. [] Molecular docking and comparative molecular field analysis (CoMFA) were employed to understand the structure-activity relationship and design novel inhibitors. [] The study identified key structural features influencing inhibitory activity, including the presence of bulky substituents on specific positions of the scaffold. []

6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione (2)

  • Compound Description: This compound represents a new class of antithrombotic compounds with favorable cerebral and peripheral effects. [] Synthesized from an enamine precursor, this compound can be further derivatized via hydrogenolysis and alkylation. []

6,7,8,9-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine-5(10H)-ones (3) and -6(10H)-ones (4)

  • Compound Description: These isomers were synthesized and further derivatized to explore their reactivity and potential as synthetic intermediates. []

Pyrido[2,3-d]pyrimidinone derivatives

  • Compound Description: Synthesized via a green chemistry approach using a recyclable carbonaceous catalyst, these compounds were constructed from readily available starting materials. [] The process shows high regio- and diastereoselectivity, resulting in excellent yields. []

Bis(2-amino-7,7-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile) and bis(7'-amino-1',3'-dimethyl-2,2',4'-trioxo-1',2',3',4'-tetrahydrospiro[indoline-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile) derivatives

  • Compound Description: This series features complex bis-spiro compounds incorporating chromene, indoline, and pyrano[2,3-d]pyrimidine moieties, showcasing the diversity achievable through multicomponent reactions. []

Tetrahydrobenzothieno[2,3-d]pyrimidine and Tetrahydrobenzothienotriazolopyrimidine Derivatives

  • Compound Description: This study focuses on the synthesis and antimicrobial evaluation of five distinct series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives. [] The research highlights the influence of various substituents on the antimicrobial activity against different bacterial and fungal strains. []

Tetrahydropyrido[4,3-d]pyrimidines as Hsp90 Inhibitors

  • Compound Description: This research describes the discovery and optimization of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as potent and selective inhibitors of heat shock protein 90 (Hsp90), a promising target for cancer therapy. [] Structure-activity relationship (SAR) studies led to the identification of compound 73, which exhibited potent in vitro and in vivo antitumor activity with a good safety profile. []

5-Substituted Tetrahydro[2,3-D]pyrimidines

  • Compound Description: This research presents a novel synthetic route for preparing 5-substituted tetrahydropyrido[2,3-d]pyrimidines starting from acyclic aldehydes. [] This concise and efficient method highlights the possibility of introducing diverse substituents at the 5-position of the tetrahydropyrido[2,3-d]pyrimidine scaffold. []

Substituted fluoroquinolones

  • Compound Description: This study describes the synthesis of new fluoroquinolone analogs using conventional and microwave irradiation techniques. [] The synthesized compounds were evaluated for their antimicrobial activity against various microorganisms. []

E‐2‐Amino‐4‐aryl‐8‐(arylmethylene)‐5,6,7,8‐tetrahydrobenzo [d]pyrimidines

  • Compound Description: This series investigates the base-catalyzed cyclocondensation of α,α'-bis(arylmethylene)cyclohexanones with guanidine hydrochloride to synthesize E-2-amino-4-aryl-8-(arylmethylene)-5,6.7,8-tetrahydrobenzo[d]pyrimidines. [] The study also explores the synthesis of similar compounds using α,α'-bis(arylmethylene)cyclopentanones as starting materials. []

5,7-Diarylpyrido[4,3-D]pyrimidines

  • Compound Description: This study describes the synthesis of a series of 5,7-diarylpyrido[4,3-d]pyrimidines from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides. [] The research highlights the versatility of these compounds as building blocks for more complex structures. []

5H-chromeno[4,3-d]pyrimidines

  • Compound Description: This study presents a novel multicomponent cascade reaction for synthesizing highly functionalized 5H-chromeno[4,3-d]pyrimidines. [] This efficient method uses readily available starting materials and highlights the potential for generating diverse libraries of these compounds for drug discovery. []

Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines

  • Compound Description: This study focuses on the synthesis and antimicrobial evaluation of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines. [] The research highlights the influence of various substituents on the antimicrobial activity against different bacterial and fungal strains. []

Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This study describes the synthesis of a series of tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones labeled with carbon-14 in the 2-position of the pyrimidinone moiety. [] This series explores the potential of incorporating a radiolabel into the pyrido[4,3-d]pyrimidine scaffold for various applications, such as drug metabolism and pharmacokinetic studies.

N-[2,5,7,8-tetrahydropyride[2,3-d]pyrimidin-6-yl) alkyl]benzoyl]-L-glutamic acid derivatives

  • Compound Description: This study focuses on the synthesis and antitumor activity of N-[2,5,7,8-tetrahydropyride[2,3-d]pyrimidin-6-yl) alkyl]benzoyl]-L-glutamic acid derivatives. [] The research highlights the potential of these compounds as antitumor agents and explores the structure-activity relationship (SAR) for optimizing their activity. []

6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This study describes a one-step synthesis of 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones from 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines. [] The research highlights the efficiency and versatility of this method for accessing diversely substituted pyrido[3,4-d]pyrimidine derivatives. []

Fused coumarino-[3, 4-d]pyrimidine derivatives

  • Compound Description: This study focuses on the synthesis and anticancer evaluation of various fused coumarino-[3, 4-d]pyrimidine derivatives. [] The research highlights the cytotoxic activity of these compounds against the hepatocellular carcinoma cell line (HepG2). []

CDZ173 (Leniolisib)

  • Compound Description: CDZ173 is a potent and selective inhibitor of PI3Kδ, a key enzyme involved in immune cell function. [] This compound exhibits a favorable safety profile compared to first-generation PI3Kδ inhibitors and is currently in clinical trials for treating primary Sjögren's syndrome and APDS/PASLI. []
  • Compound Description: This research investigates a series of 5,6,7,8‐tetrahydropyrido[4,3‐d]pyrimidines as antagonists of the TWIK‐related acid‐sensitive K+ (TASK-3) ion channel. [] These channels regulate neuronal activity and represent potential therapeutic targets for neurological disorders. [] The study identifies potent and selective inhibitors with promising pharmacological properties and demonstrates their ability to modulate sleep architecture in rodent models. []
  • Compound Description: PKTHPP is a potent inhibitor of TASK-1 and TASK-3 potassium channels and has been identified as a breathing stimulant. [] Research suggests that PKTHPP binds to a specific site within the channel pore, inhibiting its function and leading to respiratory stimulation. []

β-D-ribofuranosyl-2-hydroxy-8(1,2,4)triazolo[1,5-c]pyrimidine and 2-(2-hydroxyethoxymethyl)-8-hydroxy[1,2,4]TRIAZOLO[1,5-C]Pyrimidine

  • Compound Description: This series explores the synthesis of C-nucleosides based on the hydroxy-8 (1,2,4)triazolo[1,5-c]pyrimidine scaffold, highlighting the potential for incorporating this heterocyclic system into biologically relevant molecules. []

Ethyl 5-oxo-1-aryl-6,7,8-triphenyl-1,5,6,9-tetrahydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives

  • Compound Description: This series of compounds was synthesized through a one-pot, three-component reaction using aluminate sulfonic acid nanoparticles (ASA NPs) as a catalyst under solvent-free conditions. [] The synthesis involved reacting
Overview

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that exhibits significant biological activity and potential applications in medicinal chemistry. This compound is classified as a pyrimidine derivative, characterized by its unique bicyclic structure that incorporates both pyridine and pyrimidine rings. It has garnered interest due to its pharmacological properties, particularly in the development of antifolate agents and other therapeutic applications.

Source and Classification

The compound is synthesized from various precursors through chemical reactions that involve cyclization and condensation processes. It is categorized under heterocyclic compounds, specifically as a member of the pyrido-pyrimidine family. The hydrochloride salt form enhances its solubility and stability for laboratory use.

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves several key steps:

  1. Starting Materials: Commonly used starting materials include imino-dipropionic acid esters and amidines.
  2. Dieckmann Condensation: A notable method involves the Dieckmann condensation reaction, where an imino-dipropionic acid lower alkyl ester undergoes cyclization to form an intermediate.
  3. Final Cyclization: The reaction mixture is then treated with an amidine in the presence of water or an inert organic solvent to yield the final product.

For example, one synthesis route described involves reacting N-benzyl-piperidone with benzamidine hydrochloride and potassium carbonate under controlled conditions to produce 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride with a melting point of 245°C .

Technical Details

  • Reagents: Potassium carbonate acts as a base to facilitate the reaction.
  • Solvents: Ethanol and chloroform are commonly used for recrystallization to purify the product.
Molecular Structure Analysis

Structure

The molecular formula for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is C7H10ClN3C_7H_{10}ClN_3. Its structure features:

  • A bicyclic arrangement consisting of a pyridine ring fused to a pyrimidine ring.
  • The presence of a hydrochloride group enhances its solubility.

Data

  • CAS Number: 210538-68-4
  • Molecular Weight: Approximately 175.63 g/mol
  • MDL Number: MFCD11043221
Chemical Reactions Analysis

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride participates in various chemical reactions typical of heterocyclic compounds:

  1. Nucleophilic Substitution: The nitrogen atoms in the structure can act as nucleophiles in substitution reactions.
  2. Condensation Reactions: It can undergo further condensation reactions to form more complex derivatives.
  3. Reductive Reactions: The compound may also be subject to reduction processes depending on the substituents present.

These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride primarily involves its role as an antifolate agent. It inhibits enzymes involved in folate metabolism, which are crucial for DNA synthesis and cell division. This mechanism makes it a candidate for cancer treatment and other diseases where cell proliferation is a factor.

Process Data

Research indicates that derivatives of this compound can exhibit potent inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism . The binding affinity and inhibition kinetics are essential parameters studied in drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 245°C.
  • Solubility: Soluble in polar solvents such as water and ethanol due to the presence of the hydrochloride group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Hazard Classification: Classified as an irritant; appropriate safety measures should be taken during handling .
Applications

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several scientific uses:

  1. Pharmaceutical Development: Used in synthesizing new antifolate drugs targeting cancer cells.
  2. Biochemical Research: Investigated for its role in inhibiting folate-dependent enzymes.
  3. Synthetic Chemistry: Serves as a building block for more complex heterocyclic compounds in organic synthesis.

Properties

CAS Number

210538-68-4

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

InChI

InChI=1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H

InChI Key

NMBJBSQBCVWFMH-UHFFFAOYSA-N

SMILES

C1CNCC2=CN=CN=C21.Cl

Canonical SMILES

C1CNCC2=CN=CN=C21.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.